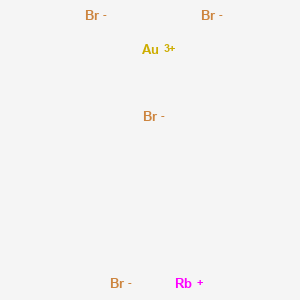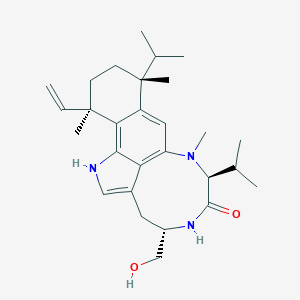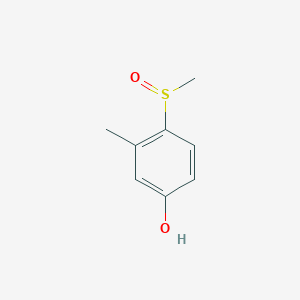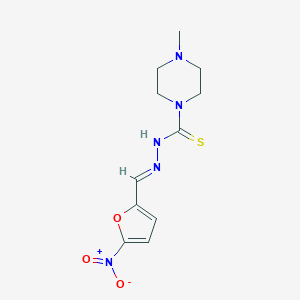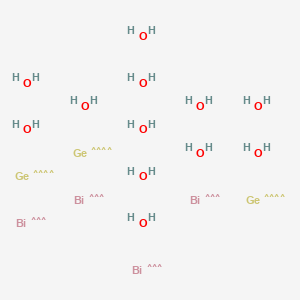
Bismuth germanium oxide
概要
説明
Bismuth Germanium Oxide is an inorganic chemical compound of bismuth, germanium, and oxygen. The most common form of this compound is Bi4Ge3O12, which has a cubic evlitine crystal structure and is used as a scintillator . It has good radiation hardness, high scintillation efficiency, and is mechanically strong . BGO is used in detectors in particle physics, aerospace physics, nuclear medicine, geology exploration, and other industries .
Synthesis Analysis
BGO crystals are commercially available and are usually grown by the Czochralski process . They are typically supplied in the form of cuboids or cylinders . Crystal production is typically done around 1100 °C, i.e., around 50 °C above its melting point .Molecular Structure Analysis
BGO has a cubic crystal structure . When irradiated by X-rays or gamma rays, it emits photons of wavelengths between 375 and 650 nm, with a peak at 480 nm .Physical And Chemical Properties Analysis
BGO has a density of 7.12 g/cm³ . It has good radiation hardness, high scintillation efficiency, and is mechanically strong . Its melting point is 1050 °C .科学的研究の応用
Biomedical Applications
Bismuth-based nanoparticles, including BGO, have been extensively used in biomedical applications due to their safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . They have unique structural, physicochemical, and compositional features that combine various properties, such as a favorably high X-ray attenuation coefficient and near-infrared (NIR) absorbance, excellent light-to-heat conversion efficiency, and a long circulation half-life .
Cancer Therapy
BGO nanoparticles have desirable performance for combined cancer therapy, photothermal, and radiation therapy . They have been heavily investigated for therapeutic purposes, especially in the field of cancer therapy .
Drug Delivery
BGO nanoparticles have been exploited for drug delivery applications. Their pharmacokinetics can be easily improved via the facile modification of their surfaces with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .
Bioimaging
BGO nanoparticles are used in bioimaging due to their high X-ray attenuation coefficient and NIR absorbance . They are also used in the development of theranostic nanoparticles .
Antibacterial Uses
BGO nanoparticles have been used for antibacterial applications . Their unique properties make them effective in combating bacterial infections .
Regenerative Medicine
In the field of regenerative medicine, particularly bone engineering, BGO nanoparticles have found significant use . They have been used in tissue engineering and the fabrication of biosensors .
Scintillator Applications
BGO materials have slowly started to replace the ubiquitous thallium-doped sodium iodide (NaI:Tl) in many of its applications . Some of the properties that have led to this substitution include the good stopping power of the high Z numbered Bi, high density (7.112 g/cm^3), robust nature (hardness 5 Mho), air-stability (nonhygroscopic), radiation hardness (stable to 5.1 × 10^4 Gy), small afterglow (0.005% after 3 ms), rapid rise/decay time (high scintillation efficiency), good energy resolution (at 5–20 MeV), low self-absorption, photofraction, and a four times larger absorption coefficient .
Organic Chemical Synthesis
BGO is used as an organic chemical synthesis intermediate . This application is due to its unique chemical properties .
作用機序
Target of Action
Bismuth Germanium Oxide (BGO) is an inorganic chemical compound primarily used as a scintillator . Its primary targets are X-rays or gamma rays, which it interacts with to emit photons .
Mode of Action
When irradiated by X-rays or gamma rays, BGO emits photons of wavelengths between 375 and 650 nm, with a peak at 480 nm . It produces about 8500 photons per megaelectronvolt of the high-energy radiation absorbed . This property makes it useful in various fields, including particle physics, aerospace physics, nuclear medicine, and geology exploration .
Biochemical Pathways
Bismuth-based compounds have been shown to have antimicrobial properties and can inhibit the growth ofH. pylori .
Pharmacokinetics
Strategies to improve the bioavailability of bismuth-based compounds are an active area of research .
Result of Action
The primary result of BGO’s action is the emission of photons when irradiated by X-rays or gamma rays . This property is leveraged in various detection technologies, including gamma pulse spectroscopy and positron emission tomography detectors .
Action Environment
The action of BGO is influenced by environmental factors such as temperature and radiation exposure. BGO has good radiation hardness, with parameters remaining stable up to 5.10 4 Gy . It also has a high melting point of 1050 °C, which contributes to its stability .
Safety and Hazards
BGO is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid all personal contact, including inhalation, and to use personal protective equipment/face protection when handling BGO .
将来の方向性
BGO glasses are well known as a promising active medium for broadband near-infrared spectral range fiber lasers and as an initial matrix for nonlinear optical glass ceramics . There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . BGO glasses are suitable for optical fiber amplifier applications operating at C- and L-band .
特性
InChI |
InChI=1S/4Bi.3Ge.12H2O/h;;;;;;;12*1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCSMBGZHYTXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[Ge].[Ge].[Ge].[Bi].[Bi].[Bi].[Bi] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi4Ge3H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1270.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
| Record name | Bismuth germanium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8010 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bismuth germanium oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of BGO?
A1: BGO has a molecular formula of Bi12GeO20 and a molecular weight of 3963.74 g/mol. []
Q2: What is the crystal structure of BGO?
A2: BGO crystallizes in the cubic system with space group I23. It possesses a complex structure with germanium atoms occupying regular tetrahedra and bismuth atoms exhibiting heptacoordination with surrounding oxygen atoms. []
Q3: What are the key spectroscopic features of BGO?
A3: Raman spectroscopy reveals a rich spectrum for BGO, with 36 lines observed at 15 K, indicating a complex vibrational structure. These lines, classified by symmetry, provide insights into the material's lattice dynamics and phonon behavior. []
Q4: What are the photorefractive properties of BGO and how are they utilized?
A4: BGO exhibits photorefractivity, meaning its refractive index changes upon exposure to light. This property is valuable for applications like holographic storage and optical signal processing. []
Q5: How does chromium doping influence the optical properties of BGO?
A5: Chromium doping introduces significant changes in the optical absorption spectrum of BGO. A strong absorption band emerges, overlapping with BGO's intrinsic absorption edge, alongside a series of smaller bands. These changes are attributed to the presence of Cr4+ ions within the BGO lattice. []
Q6: How does temperature affect the photochromic behavior of BGO?
A6: BGO exhibits photochromism, a reversible color change upon light exposure. At low temperatures, exposure to UV-visible light induces distinct absorption bands. These bands anneal at different temperature ranges, providing insights into the defect structure and charge trapping mechanisms within BGO. [, ]
Q7: What are the key acoustic properties of BGO and their significance?
A7: BGO possesses piezoelectric properties, meaning it generates an electric charge when subjected to mechanical stress. This property makes it suitable for applications like surface acoustic wave (SAW) devices, used in signal processing and sensing. [, , ]
Q8: How do plate modes influence the performance of BGO-based SAW devices?
A8: In BGO-based SAW devices, the interaction of surface acoustic waves with the substrate's plate modes can lead to spurious responses and affect device performance. Understanding and controlling these interactions is crucial for optimizing device design and operation. []
Q9: Why is BGO a suitable material for radiation detection?
A9: BGO's high density and effective atomic number make it an efficient absorber of gamma rays. This property, combined with its scintillation properties (emitting light when ionizing radiation interacts with it), makes BGO valuable for applications like medical imaging (PET scanners) and high-energy physics experiments. [, , ]
Q10: How does the performance of BGO compare to other scintillating materials?
A10: While BGO offers high stopping power for gamma rays, its light yield is lower compared to some other scintillators like LSO:Ce. This trade-off needs to be considered depending on the specific application requirements. []
Q11: How is the quenching factor for oxygen recoil energy measured in BGO scintillators?
A11: Researchers utilize monoenergetic neutron sources to analyze neutron elastic scattering events with oxygen nuclei within the BGO crystal. By carefully studying the energy deposition and light output, they can determine the quenching factor as a function of recoil energy, providing crucial information for dark matter and neutrino experiments. []
Q12: How does the stability of BGO affect its applications?
A12: BGO is known for its good chemical stability, making it suitable for use in various environments. This stability is crucial for long-term performance in applications like radiation detection and optical devices. []
Q13: How is computational chemistry employed in BGO research?
A13: Computational methods like Monte Carlo simulations are used to study the interaction of radiation with BGO detectors. These simulations help optimize detector design, predict performance characteristics, and analyze experimental data. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





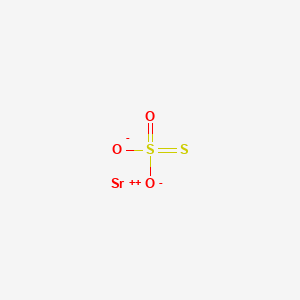

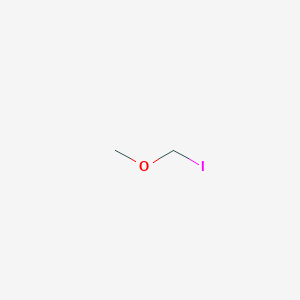


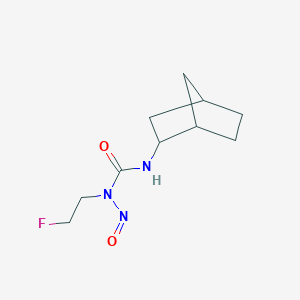
![3-[(3-Methoxy-phenyl)-methyl-amino]-propionic acid](/img/structure/B79892.png)

